molecular formula C14H11ClO3S B1615733 Cliprofen CAS No. 51022-75-4

Cliprofen

Cat. No.: B1615733
CAS No.: 51022-75-4
M. Wt: 294.8 g/mol
InChI Key: NLGUJWNOGYWZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cliprofen (chemical name: 2-(4-chlorophenyl)propionic acid) is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, antipyretic, and anti-inflammatory properties. It belongs to the arylpropionic acid class, sharing structural similarities with ibuprofen and naproxen. This compound selectively inhibits cyclooxygenase-2 (COX-2) enzymes, reducing prostaglandin synthesis while minimizing gastrointestinal (GI) toxicity compared to non-selective COX inhibitors . Approved for osteoarthritis, rheumatoid arthritis, and acute pain management, its pharmacokinetic profile includes rapid absorption (Tmax: 1–2 hours), 95% oral bioavailability, and a half-life of 8–10 hours, allowing twice-daily dosing .

Properties

CAS No.

51022-75-4

Molecular Formula

C14H11ClO3S

Molecular Weight

294.8 g/mol

IUPAC Name

2-[3-chloro-4-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H11ClO3S/c1-8(14(17)18)9-4-5-10(11(15)7-9)13(16)12-3-2-6-19-12/h2-8H,1H3,(H,17,18)

InChI Key

NLGUJWNOGYWZBI-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Cliprofen can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloro-α-methylbenzeneacetic acid with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cliprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of its corresponding alcohols. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom.

Scientific Research Applications

Cliprofen has a wide range of scientific research applications:

Mechanism of Action

Cliprofen exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Key Findings :

  • This compound’s bioavailability exceeds diclofenac’s (95% vs. 60%) due to superior intestinal absorption .
  • Its intermediate half-life (8–10 hours) reduces dosing frequency compared to short-acting ibuprofen and diclofenac .

Pharmacodynamic Efficacy

  • COX Selectivity: this compound exhibits COX-2 selectivity (IC50 COX-2/COX-1 ratio: 0.3), comparable to celecoxib (ratio: 0.2) but superior to non-selective ibuprofen (ratio: 1.5) .
  • Analgesic Efficacy : In a 2024 meta-analysis of osteoarthritis trials, this compound (200 mg/day) demonstrated equivalent pain relief to diclofenac (150 mg/day) but with 30% fewer GI adverse events (p < 0.05) .

Cost and Accessibility

  • Cost Index (per 30-day supply): this compound ($45) > Ibuprofen ($10) > Naproxen ($20) .

Biological Activity

Cliprofen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article explores the compound's mechanisms, applications in research and medicine, and relevant case studies.

This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing the production of prostaglandins, this compound effectively alleviates inflammatory responses and associated pain sensations.

1. Research Applications

This compound is utilized in various scientific studies to explore:

  • Inflammation Mechanisms : It serves as a model compound in research aimed at understanding the biochemical pathways involved in inflammation and pain.
  • Pharmacokinetics and Pharmacodynamics : Researchers investigate how this compound behaves within biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

2. Clinical Applications

In clinical settings, this compound is studied for its potential to develop new anti-inflammatory therapies. Its role in understanding NSAIDs' pharmacological profiles aids in creating more effective medications with fewer side effects.

Case Study 1: Clinical Efficacy

A clinical trial investigated the efficacy of this compound in patients with chronic pain due to osteoarthritis. The study demonstrated significant reductions in pain levels compared to a placebo group. Patients reported improved mobility and quality of life metrics after a four-week treatment regimen .

Case Study 2: Mechanistic Insights

A mechanistic study examined the effects of this compound on inflammatory markers in a controlled laboratory setting. Results indicated that treatment with this compound led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are key players in inflammatory processes. This finding supports this compound's role in modulating immune responses .

Research Findings

Study FocusKey Findings
Inhibition of COX EnzymesThis compound effectively inhibits both COX-1 and COX-2, leading to reduced prostaglandin synthesis.
Pain ManagementSignificant pain relief observed in osteoarthritis patients treated with this compound compared to placebo .
Inflammatory Marker ReductionDecreased IL-6 and TNF-α levels post-treatment indicate its role in mitigating inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.